molecular formula C20H14ClFN2O2S B6532681 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide CAS No. 923433-20-9

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B6532681
CAS No.: 923433-20-9
M. Wt: 400.9 g/mol
InChI Key: PDDSPWVKIQZQHO-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H14ClFN2O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0448547 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide, a compound characterized by its unique benzothiazole and furan moieties, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 923433-20-9
Molecular Formula C20_{20}H14_{14}ClFN2_{2}O2_{2}S
Molecular Weight 400.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes that may include the formation of the benzothiazole ring followed by the introduction of the furan moiety. A common synthetic route involves:

  • Formation of Benzothiazole : Cyclization reactions using 2-amino-thiophenol and appropriate reagents.
  • Fluorination and Substitution : Introduction of the fluorine atom and subsequent substitution with furan derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Human Epidermoid Carcinoma (A431)
  • Non-Small Cell Lung Cancer (A549, H1299)

In vitro assays utilizing the MTT method demonstrated that these compounds inhibit cell proliferation effectively. For instance, a related study found that certain benzothiazole derivatives significantly reduced IL-6 and TNF-α levels in macrophage models, indicating anti-inflammatory properties alongside anticancer effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.
  • Modulation of Inflammatory Responses : Reducing pro-inflammatory cytokines which are often elevated in tumor microenvironments.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

  • A study on a related compound demonstrated significant inhibition of A431 cell migration in scratch wound healing assays, suggesting potential applications in metastasis prevention .
  • Another investigation reported that modifications to the benzothiazole core could enhance anticancer efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c1-12-16(21)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(22)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSPWVKIQZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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